molecular formula C10H9ClN2O2 B1445475 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride CAS No. 210962-27-9

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Cat. No. B1445475
CAS RN: 210962-27-9
M. Wt: 224.64 g/mol
InChI Key: DMEBQUANGLKZAN-UHFFFAOYSA-N
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Description

“4-(1H-Imidazol-2-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 210962-27-9 . It has a molecular weight of 224.65 and its IUPAC name is 4-(1H-imidazol-2-yl)benzoic acid hydrochloride . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “4-(1H-Imidazol-2-yl)benzoic acid hydrochloride” is 1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H, (H,11,12) (H,13,14);1H .


Physical And Chemical Properties Analysis

“4-(1H-Imidazol-2-yl)benzoic acid hydrochloride” is a solid at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride and its derivatives have been explored as reversible luminescent sensors. These compounds exhibit selective sensing towards cyanide and mercury ions, making them valuable in environmental monitoring and analytical chemistry. The compounds are characterized using spectroscopic techniques and exhibit fluorescence quenching in the presence of CN- ions, with detection limits in the micromolar range. This suggests their potential as effective tools in the detection of hazardous substances (Emandi et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including those based on 4-(1H-Imidazol-2-yl)benzoic acid, have been synthesized and found to be effective as corrosion inhibitors for steel in acidic environments. These compounds demonstrate high efficiency in preventing corrosion, attributable to their structure and interaction with metal surfaces. This application is significant for industries dealing with metal preservation and maintenance (Rbaa et al., 2020).

Coordination Polymers and Metal–Organic Frameworks (MOFs)

Research has been conducted on the use of 1H-imidazol-4-yl-containing ligands, including 4-(1H-Imidazol-2-yl)benzoic acid, in the development of metal–organic frameworks (MOFs). These MOFs display diverse two-dimensional networks and are structurally characterized for potential applications in areas such as gas storage, catalysis, and sensing. The flexibility and functionality of these frameworks offer significant potential for various technological applications (Liu et al., 2018).

Biological Applications

Compounds derived from 4-(1H-Imidazol-2-yl)benzoic acid have been synthesized and evaluated for various biological applications, such as elastase inhibition, antioxidant activity, and DNA binding. These compounds show potential in drug development due to their significant activity in various biological assays. Such compounds can be explored further for therapeutic applications in treating diseases or as tools in biochemical research (Arshad et al., 2020).

Coordination Polymers Synthesis

The synthesis and characterization of coordination polymers using 4-(1H-imidazol-1-yl) benzoic acid have been studied. These compounds exhibit photoluminescence, which could be leveraged in the development of luminescent materials and sensors. The role of ionic liquids in their synthesis and properties has also been explored, suggesting potential applications in material science (Liu et al., 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .

Future Directions

While specific future directions for “4-(1H-Imidazol-2-yl)benzoic acid hydrochloride” are not available in the retrieved data, it’s worth noting that imidazole derivatives show a broad range of biological activities and are used in the development of new drugs . This suggests that “4-(1H-Imidazol-2-yl)benzoic acid hydrochloride” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

4-(1H-imidazol-2-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBQUANGLKZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739123
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

CAS RN

210962-27-9
Record name Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210962-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

160 mg (0.74 mmol) of ethyl 4-(2-1H-imidazolyl)benzoate was heated under reflux in 4 ml of hydrochloric acid and 8 ml of acetic acid Three hours after, the solvent was evaporated to obtain the title compound.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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